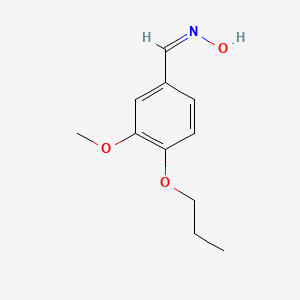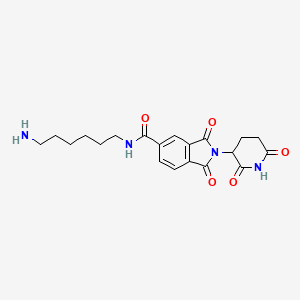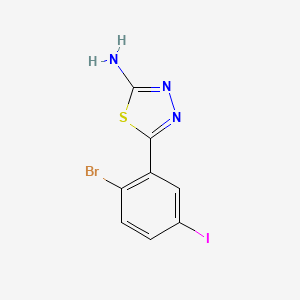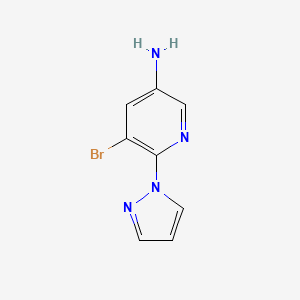
Zirconium tungsten oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten zirconium oxide is a binary oxide compound that combines the properties of tungsten and zirconium oxides. This compound is known for its unique structural, thermal, and catalytic properties, making it a valuable material in various scientific and industrial applications. The combination of tungsten and zirconium oxides results in a material with high thermal stability, strong acidity, and excellent catalytic performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten zirconium oxide can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation. One common method involves the hydrothermal treatment of a mixture of tungsten and zirconium precursors in an acidic medium. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound .
Industrial Production Methods: In industrial settings, tungsten zirconium oxide is often produced through the calcination of a mixture of tungsten and zirconium hydroxides. The hydroxides are typically prepared by co-precipitation from aqueous solutions of tungsten and zirconium salts, followed by drying and calcination at high temperatures. This process results in a highly crystalline material with well-defined structural properties .
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten zirconium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. It is particularly known for its strong acidic properties, which make it an effective catalyst in numerous reactions.
Common Reagents and Conditions:
Oxidation: Tungsten zirconium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Acid-Base Reactions: The compound exhibits strong acidity and can react with bases such as sodium hydroxide to form corresponding salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of tungsten and zirconium, while reduction reactions can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Tungsten zirconium oxide has a wide range of applications in scientific research and industry:
Materials Science: The compound is used in the development of advanced materials with high thermal stability and mechanical strength, such as coatings and composites.
Environmental Science: It is employed in the removal of pollutants from water and air due to its high surface area and reactivity.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Wirkmechanismus
The mechanism by which tungsten zirconium oxide exerts its effects is primarily related to its strong acidic properties and high thermal stability. The compound’s surface acidity facilitates various catalytic reactions by providing active sites for the adsorption and transformation of reactants. Additionally, its thermal stability ensures that it remains effective under high-temperature conditions, making it suitable for industrial processes .
Vergleich Mit ähnlichen Verbindungen
Tungsten oxide: Known for its catalytic and photothermal properties, but lacks the enhanced stability provided by zirconium.
Zirconium oxide: Exhibits high thermal stability and mechanical strength but does not possess the strong acidity of tungsten zirconium oxide.
Tungsten carbide: Offers excellent hardness and thermal conductivity but is not as effective in catalytic applications as tungsten zirconium oxide.
Uniqueness: Tungsten zirconium oxide stands out due to its combination of strong acidity, high thermal stability, and excellent catalytic performance. This makes it a versatile material for a wide range of applications, from catalysis to materials science and environmental remediation .
Eigenschaften
Molekularformel |
O8W2Zr-4 |
|---|---|
Molekulargewicht |
586.9 g/mol |
IUPAC-Name |
dioxido(dioxo)tungsten;zirconium |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;; |
InChI-Schlüssel |
CRXCOEWPVNRYPP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


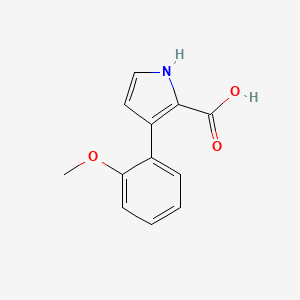
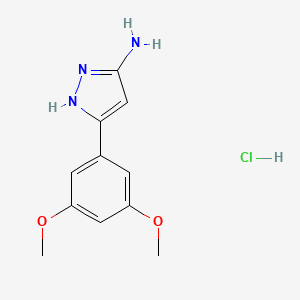

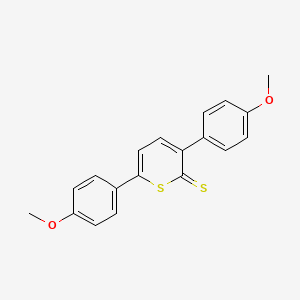
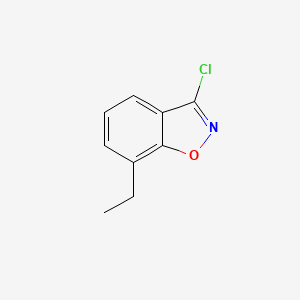
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)

